molecular formula C15H22N4O2 B2721272 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1797622-36-6

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

Cat. No. B2721272
CAS RN: 1797622-36-6
M. Wt: 290.367
InChI Key: RNJSLKQVWQBJDY-UHFFFAOYSA-N
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Description

The compound “N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The pyrimidine ring is substituted with a methoxy group at the 2-position and a pyrrolidin-1-yl group at the 4-position. The pyrimidine ring is also connected to a cyclopentanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a certain degree of complexity due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings, along with the cyclopentanecarboxamide group, would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group in the cyclopentanecarboxamide portion could potentially undergo hydrolysis or other reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolism in Humans : Studies have investigated the metabolism of compounds structurally similar to "N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide," highlighting how these substances are processed in the human body. For instance, the pharmacokinetics and metabolism of a specific compound, indicating rapid absorption and excretion through urine and feces, suggest a considerable tissue distribution and metabolic transformation (Giachetti et al., 1996)(Giachetti et al., 1996).

Diagnostic and Therapeutic Applications

  • PET Imaging for Brain Studies : Compounds with structural similarities have been used in positron emission tomography (PET) imaging to delineate receptors in the human brain. This application is crucial for studying neurological disorders and assessing the effects of psychiatric drugs (Pike et al., 1995)(Pike et al., 1995).

Oncology Research

  • Leukemia Treatment : A study comparing idarubicin and cytosine arabinoside with daunorubicin and cytosine arabinoside in patients with newly diagnosed acute myelogenous leukemia showcased the potential of structurally related compounds in improving treatment outcomes (Berman et al., 1991)(Berman et al., 1991).

Toxicology

  • Substance Identification in Toxicological Cases : Detailed toxicological analysis and identification of novel psychoactive substances, including structural analogs of "this compound," underscore their significance in forensic investigations and highlight the need for comprehensive analytical methods to resolve complex cases (Ameline et al., 2019)(Ameline et al., 2019).

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Mechanism of Action

Target of Action

The compound N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a derivative of pyrrolidine and pyrimidine . Pyrrolidine derivatives are known to bind with high affinity to multiple receptors , and pyrimidine derivatives have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Mode of Action

The interaction of this compound with its targets involves the pyrrolidine ring and the pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is known to inhibit a wide range of enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. For instance, the inhibition of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 can lead to changes in various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound, like other pyrrolidine derivatives, may be influenced by its physicochemical parameters. The introduction of heteroatomic fragments in these molecules is a useful tool for modifying these parameters and obtaining the best ADME/Tox results for drug candidates .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with pyrrolidine and pyrimidine derivatives. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-21-15-16-10-12(13(18-15)19-8-4-5-9-19)17-14(20)11-6-2-3-7-11/h10-11H,2-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJSLKQVWQBJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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